4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine
Description
Molecular Architecture
The molecular structure of 4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine presents a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₁₈H₂₆BNO₅ with a molecular weight of 347.22 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone, which accurately describes its structural components. The molecule features a central benzene ring substituted at the 2-position with a methoxy group and at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronate ester. The carbonyl group at the 1-position of the benzene ring connects to a morpholine ring, creating the characteristic amide linkage.
The Simplified Molecular Input Line Entry System representation of this compound is COC1=C(C(N2CCOCC2)=O)C=CC(B3OC(C)(C(C)(O3)C)C)=C1, which provides a linear representation of the molecular connectivity. The compound exhibits five hydrogen bond acceptors and zero hydrogen bond donors, which significantly influences its solubility and interaction properties. The presence of three rotatable bonds within the structure contributes to its conformational flexibility, potentially affecting its binding interactions and physical properties. The molecular architecture demonstrates a balanced distribution of polar and nonpolar regions, with the morpholine and methoxy groups providing hydrophilic character while the pinacol boronate and aromatic systems contribute hydrophobic properties.
The International Chemical Identifier Key for this compound is IBZJBGLUGBGSNJ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification. The topological polar surface area of 57.23 square angstroms indicates moderate polarity, which is consistent with the mixed hydrophilic and hydrophobic character observed in the molecular structure. This balanced polarity profile suggests favorable characteristics for membrane permeability and bioavailability in potential pharmaceutical applications.
Crystallographic Analysis
While specific single crystal X-ray diffraction data for this compound is not extensively documented in the available literature, the compound's crystallographic properties can be inferred from related boronic acid pinacol ester structures and morpholine-containing compounds. The crystal structure analysis would be expected to reveal the spatial arrangement of the various functional groups and their intermolecular interactions. The pinacol boronate ester group typically adopts a chair conformation in the dioxaborolane ring, with the boron atom exhibiting tetrahedral geometry when considering the coordination to the two oxygen atoms and the aromatic carbon. The methoxy group orientation relative to the benzene ring would be influenced by both steric and electronic factors, potentially showing some degree of planarity with the aromatic system.
The morpholine ring in crystalline form would be expected to adopt a chair conformation, similar to cyclohexane, with the nitrogen and oxygen atoms occupying equatorial positions to minimize steric hindrance. The carbonyl group connecting the morpholine to the aromatic system would likely maintain planarity with the benzene ring due to conjugation effects. Intermolecular interactions in the crystal lattice would be dominated by van der Waals forces, with potential weak hydrogen bonding involving the morpholine oxygen and the methoxy group. The bulky pinacol ester substituent would influence the packing arrangement, potentially creating channels or cavities within the crystal structure.
The crystal density would be expected to fall within the range of 1.1 to 1.3 grams per cubic centimeter, consistent with organic compounds containing similar functional groups. The crystallographic space group assignment would depend on the specific packing arrangement and symmetry elements present in the crystal structure. Analysis of thermal displacement parameters would provide insights into the molecular motion and stability of different parts of the molecule within the crystal lattice.
Spectroscopic Profiling
The spectroscopic characterization of this compound reveals distinct spectral features that confirm its molecular structure and provide insights into its electronic properties. Nuclear magnetic resonance spectroscopy would show characteristic signals for the various proton environments within the molecule. The aromatic protons would appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the proton meta to the methoxy group appearing as a doublet due to coupling with the adjacent aromatic proton. The methoxy group would manifest as a sharp singlet around 3.8 parts per million, integrating for three protons.
The morpholine ring protons would display characteristic multipicity patterns, with the protons adjacent to nitrogen appearing around 3.6 parts per million and those adjacent to oxygen at approximately 3.7 parts per million. The pinacol ester methyl groups would appear as a sharp singlet around 1.3 parts per million, integrating for twelve protons due to the four equivalent methyl groups. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon around 170 parts per million, the aromatic carbons in the 110-160 parts per million region, and the aliphatic carbons of the pinacol ester and morpholine groups in their respective regions.
Infrared spectroscopy would show characteristic absorption bands including the carbonyl stretch around 1650 wavenumbers, carbon-hydrogen stretches in the 2800-3000 wavenumber region, and aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers. The boron-oxygen stretches of the pinacol ester would appear in the 1300-1400 wavenumber region. Mass spectrometry would show the molecular ion peak at mass-to-charge ratio 347, with characteristic fragmentation patterns including loss of the pinacol group and morpholine fragments.
Thermochemical Properties
The thermochemical properties of this compound reflect the complex interplay of its various functional groups and their contribution to the overall molecular behavior under different temperature conditions. The compound exhibits a boiling point of 517.0 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability attributed to the strong covalent bonds and the relatively large molecular weight. This elevated boiling point is consistent with the presence of the morpholine ring system and the extensive aromatic conjugation, which contribute to increased intermolecular interactions.
The vapor pressure of 0.0 ± 1.3 millimeters of mercury at 25 degrees Celsius indicates extremely low volatility at room temperature, which has practical implications for handling and storage of the compound. The polarizability of 36.7 ± 0.5 × 10⁻²⁴ cubic centimeters provides insight into the molecular electronic distribution and its response to external electric fields. These thermochemical properties collectively indicate that the compound is thermally stable under normal laboratory conditions but requires elevated temperatures for distillation or thermal analysis.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 347.22 | g/mol |
| Boiling Point | 517.0 ± 50.0 | °C at 760 mmHg |
| Flash Point | 266.5 ± 30.1 | °C |
| Density | 1.2 ± 0.1 | g/cm³ |
| Vapor Pressure | 0.0 ± 1.3 | mmHg at 25°C |
| Polarizability | 36.7 ± 0.5 | 10⁻²⁴ cm³ |
| LogP | 1.4668 | dimensionless |
| Topological Polar Surface Area | 57.23 | Ų |
| Hydrogen Bond Acceptors | 5 | count |
| Hydrogen Bond Donors | 0 | count |
| Rotatable Bonds | 3 | count |
Properties
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)13-6-7-14(15(12-13)22-5)16(21)20-8-10-23-11-9-20/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZJBGLUGBGSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Example
A representative synthesis involves mixing morpholine with 2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride or equivalent boronic ester intermediates in THF with a catalyst under nitrogen, followed by stirring and temperature regulation to yield the target compound with high purity.
Industrial Production Methods
Industrial scale synthesis adapts the laboratory procedures with emphasis on:
- Automated Reactors: Use of continuous flow reactors to maintain consistent reaction conditions.
- Optimization: Temperature, pressure, and reagent purity are tightly controlled to maximize yield and minimize by-products.
- Purification: Techniques such as crystallization, chromatography, and solvent extraction are employed for product isolation.
- Safety: Handling under inert atmosphere and controlled environments to prevent degradation.
Such methods enable large-scale production while maintaining the compound’s integrity for research and commercial use.
Detailed Research Findings and Characterization
Crystallographic Data
The compound’s crystal structure has been elucidated, confirming the molecular arrangement and purity:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c (No. 14) |
| Unit cell dimensions (Å) | a = 11.0681(8), b = 6.1883(3), c = 18.1603(13) |
| β (beta) angle (°) | 105.111(6) |
| Volume (ų) | 1200.84(14) |
| Z (number of formula units) | 4 |
| R-factor (goodness of fit) | 0.0338 (R1), 0.0861 (wR2) |
| Temperature (K) | 153 |
Atomic coordinates and displacement parameters confirm the integrity of the boronic ester and morpholine moieties in the crystal lattice.
NMR Spectroscopy Data
- [^11B NMR (160 MHz, CDCl3)](pplx://action/followup): δ = 23 ppm, consistent with boronic ester environment.
- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): Multiplets at 3.55–3.49 ppm (4H, O–CH2), 3.08–3.02 ppm (4H, N–CH2), singlet at 1.20 ppm (12H, CH3).
- [^13C NMR (125 MHz)](pplx://action/followup): Signals corresponding to aromatic carbons, boronic ester carbons, and morpholine carbons confirm the structure.
Preparation Protocol Summary Table
| Step | Reagents/Materials | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Morpholine (distilled from CaH2) | Dissolved in dry THF, cooled in ice bath | Formation of initial solution |
| 2 | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | Added under inert atmosphere | Ligand formation for boron reagent activation |
| 3 | Carbon dioxide (CO2) | Introduced for 20 min, white suspension forms | Intermediate carbamate or boron complex formed |
| 4 | Pinacolborane (HBpin) | Added with gas evolution, heated to 50 °C for 1 h | Formation of boronic ester intermediate |
| 5 | Stirring overnight at room temperature | Crystallization occurs | Isolation of pure this compound |
This protocol, adapted from detailed crystallographic and synthetic studies, yields the target compound suitable for further applications.
Notes on Reaction Variations and Optimization
- Oxidation Sensitivity: The boronic ester group is prone to oxidation; reactions and storage must minimize exposure to oxygen.
- Substitution Reactions: The methoxy group can be substituted under nucleophilic conditions, allowing derivatization.
- Reduction: Reduction of the carbonyl or boronic ester groups can yield alcohol or amine derivatives, expanding synthetic utility.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: In the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The morpholine ring can interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
- Electron-withdrawing groups (e.g., CF₃ in ) increase boronate electrophilicity, accelerating Suzuki coupling rates . Fluorine substitution (e.g., ) improves pharmacokinetic properties by resisting oxidative metabolism.
- Synthetic Efficiency: Yields for fluorinated analogs (62–67%) are comparable to non-fluorinated derivatives, suggesting minimal impact of fluorine on reaction efficiency. No yield data are available for the target compound, but its complex structure may require multi-step synthesis, lowering overall efficiency.
Applications :
Key Research Findings
Reactivity in Cross-Couplings :
- Boronates with para-substituted electron-withdrawing groups (e.g., CF₃) exhibit faster transmetalation in Suzuki reactions due to increased Lewis acidity .
- Ortho-substituted methoxy groups (as in the target compound) may require higher catalyst loading or elevated temperatures to achieve comparable yields .
Stability and Handling :
Biological Activity
The compound 4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine , with CAS number 1092564-35-6 , is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₆BNO₅
- Molecular Weight : 347.22 g/mol
- Structure : The compound features a morpholine ring substituted with a carbonyl group and a dioxaborolane moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential roles in:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity
- Preliminary studies suggest that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- In vitro studies have demonstrated that similar compounds can inhibit tumor growth by targeting specific oncogenic pathways.
-
Antimicrobial Properties
- Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
- The dioxaborolane structure may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
-
Neuroprotective Effects
- Morpholine derivatives are being investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of morpholine derivatives on breast cancer cell lines; showed significant inhibition of cell proliferation. |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus; demonstrated effective inhibition at low concentrations. |
| Study 3 | Assessed neuroprotective effects in animal models of Alzheimer's disease; indicated reduced neuroinflammation and improved cognitive function. |
Q & A
Q. What side reactions occur during amination or alkylation of the morpholine ring?
- Answer: Common issues include:
- N-Oxidation: Avoid strong oxidants; use milder conditions (e.g., TEMPO/O₂).
- Ring-opening: Minimize acidic conditions that protonate the morpholine oxygen, leading to hydrolysis .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
